molecular formula C7H4BrCl2NO2 B1338392 Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- CAS No. 93213-80-0

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-

Cat. No.: B1338392
CAS No.: 93213-80-0
M. Wt: 284.92 g/mol
InChI Key: HSVILZRSIHLKDX-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- is an organic compound with a complex structure featuring a benzene ring substituted with bromomethyl, dichloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- typically involves multiple steps. One common method includes the nitration of a dichlorobenzene derivative followed by bromination. The nitration process involves treating the dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the bromomethyl group is introduced through a bromination reaction using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as alcohols, ethers, or nitriles.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and halogenated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA and proteins .

Comparison with Similar Compounds

    Benzene, (bromomethyl)-: Similar structure but lacks the dichloro and nitro groups.

    Benzene, (1-bromoethyl)-: Contains a bromoethyl group instead of bromomethyl.

    Benzene, 1-(bromomethyl)-4-chloro-2-nitro-: Similar but with fewer chlorine substituents

Uniqueness: Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- is unique due to the presence of both electron-withdrawing nitro and dichloro groups, which significantly influence its reactivity and potential applications. The combination of these substituents makes it a valuable compound for various chemical transformations and research studies.

Properties

IUPAC Name

1-(bromomethyl)-4,5-dichloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVILZRSIHLKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455543
Record name Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93213-80-0
Record name 1-(Bromomethyl)-4,5-dichloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93213-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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